![molecular formula C24H24 B3180950 5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene CAS No. 4730-57-8](/img/structure/B3180950.png)
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Overview
Description
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene is a chemical compound that has been studied for its conformational behavior . It has been interpreted in terms of ring inversion between enantiomeric C2 conformations .
Molecular Structure Analysis
The molecular structure of 5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene has been analyzed using nuclear magnetic resonance (NMR) spectroscopy . The temperature dependence of the NMR spectra of its hexamethyl derivatives has been interpreted in terms of ring inversion between enantiomeric C2 conformations .Scientific Research Applications
Conformational Analysis and Thermodynamic Parameters
Research by Brickwood et al. (1978) focused on the conformational behavior of medium-sized rings, including 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene. They studied its temperature dependences using NMR spectroscopy, providing insights into ring inversion and enantiomeric conformations. Strain energy calculations helped establish correlations between calculated and experimental thermodynamic parameters (Brickwood et al., 1978).
Potential as a Bidentate Ligand
Franck et al. (2014) explored the multi-gram synthesis of dibenzo[a,e]cyclooctene, related to 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene. The study highlighted its potential use as a bidentate ligand, particularly in transition metal complexes, emphasizing its exothermic formation and considerations for safety and waste disposal (Franck et al., 2014).
Photophysical and Spectroscopic Properties
Gomez et al. (2018) conducted theoretical and experimental studies on dehydrobenzoannulene (DBA) derivatives, including 5,6,11,12,17,18-hexadehydrotribenzo[a,e,i]cyclododecene. They focused on the spectroscopic properties and dynamics in N,N'-dimethylformamide (DMF) solutions, revealing information about the electronic excited states and charge transfer species. These findings have implications for the development of Hydrogen-Bonded Organic Framework (HOF) materials (Gomez et al., 2018).
properties
IUPAC Name |
tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCCQRHTKKZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C3CCC4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i][12]annulene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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